Di-p-tolyliodonium trifluoromethanesulfonate

Catalog No.
S3511896
CAS No.
123726-16-9
M.F
C15H14F3IO3S
M. Wt
458.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-p-tolyliodonium trifluoromethanesulfonate

CAS Number

123726-16-9

Product Name

Di-p-tolyliodonium trifluoromethanesulfonate

IUPAC Name

bis(4-methylphenyl)iodanium;trifluoromethanesulfonate

Molecular Formula

C15H14F3IO3S

Molecular Weight

458.2 g/mol

InChI

InChI=1S/C14H14I.CHF3O3S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

CDEUHYARQIAHEG-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C(F)(F)(F)S(=O)(=O)[O-]

Di-p-tolyliodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C₁₅H₁₄F₃IO₃S and a molecular weight of approximately 458.23 g/mol. It is characterized by the presence of two p-tolyl groups attached to an iodine atom, along with a trifluoromethanesulfonate group, which contributes to its unique reactivity and properties. This compound is typically used in organic synthesis as a photoinitiator and has applications in polymer chemistry and photopolymerization processes .

Organic Synthesis

  • Aromatization

    DT triflate serves as a powerful reagent for the deoxygenation of various oxygenated functionalities in organic molecules. This allows for the conversion of alcohols, phenols, and ethers to their corresponding aromatic or unsaturated derivatives. PubChem, Di(4-tolyl) iodonium triflate:

  • C-H Activation

    DT triflate can activate unreactive C-H bonds in organic molecules, enabling further functionalization at these positions. This strategy is particularly valuable for late-stage modifications of complex molecules. ScienceDirect, Recent advances in transition-metal-catalyzed C-H activation using hypervalent iodine(III) reagents

Polymer Science

  • Cationic Polymerization

    DT triflate acts as a photoacid generator, initiating the polymerization of various monomers through a cationic mechanism. This approach allows for the synthesis of well-defined polymers with controlled architectures. Wiley Online Library, Photoinitiated Cationic Polymerization

  • Surface Modification

    DT triflate can be used to modify the surface properties of polymers. By introducing functional groups onto the polymer surface, researchers can tailor properties like wettability, adhesion, and biocompatibility. American Chemical Society, Surface Modification of Polymers Using Hypervalent Iodine Reagents

, primarily due to its ability to generate reactive species upon exposure to light. Key reactions include:

  • Photolysis: Upon irradiation with UV light, di-p-tolyliodonium trifluoromethanesulfonate decomposes to produce reactive iodonium cations, which can initiate polymerization reactions in suitable monomers.
  • Nucleophilic Substitution: The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds .

Di-p-tolyliodonium trifluoromethanesulfonate can be synthesized through several methods:

  • Direct Iodination: This method involves the reaction of p-tolyl lithium with iodine followed by treatment with trifluoromethanesulfonic acid.
  • Salt Formation: The compound can also be prepared by reacting di-p-tolyliodonium chloride with sodium trifluoromethanesulfonate in a suitable solvent.
  • Photochemical Methods: Some synthetic routes utilize photochemical techniques that exploit the compound's ability to generate reactive intermediates under UV light .

Di-p-tolyliodonium trifluoromethanesulfonate has several important applications:

  • Photoinitiator in Polymer Chemistry: It is widely used as a photoinitiator for curing processes in coatings, adhesives, and inks.
  • Organic Synthesis: The compound serves as a reagent in various organic transformations, particularly in the synthesis of complex organic molecules.
  • Material Science: Its ability to initiate polymerization makes it valuable in developing new materials with specific properties .

Studies on the interactions of di-p-tolyliodonium trifluoromethanesulfonate primarily focus on its reactivity with various nucleophiles and its role as a photoinitiator. Research indicates that it can effectively initiate polymerization processes when exposed to UV light, leading to the formation of cross-linked networks in polymers. Additionally, investigations into its cytotoxicity and environmental impact are ongoing, emphasizing the need for safe handling practices due to potential irritant properties .

Several compounds share structural or functional similarities with di-p-tolyliodonium trifluoromethanesulfonate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Di(4-tolyl)iodonium chlorideIodonium saltMore stable under ambient conditions than triflate
Diphenyliodonium triflateIodonium saltHigher reactivity due to phenyl groups
Di(p-methylphenyl)iodonium triflateIodonium saltSimilar reactivity but different steric hindrance
Di(p-nitrophenyl)iodonium triflateIodonium saltExhibits different electronic properties

Di-p-tolyliodonium trifluoromethanesulfonate stands out for its specific application as a photoinitiator and its relatively high stability compared to other similar compounds .

Continuous-Flow Microreactor Design for Scalable Production

Adiabatic Reaction Calibration and Enthalpy Optimization

Adiabatic continuous-flow systems enable safe handling of the highly exothermic reaction (ΔH = −160 to −180 kJ/mol) between p-iodotoluene and toluene. A custom glass microreactor with integrated thermocouples calculates reaction enthalpy via:
$$
\Delta HR = m \times Cp \times \Delta T
$$
where m is solvent mass, C_p is dichloroethane’s heat capacity (129.4 J·mol⁻¹·K⁻¹), and ΔT is temperature change. Neutralization reactions (e.g., NaOH + HCl) calibrate the system, ensuring <5% deviation in enthalpy measurements. This approach eliminates thermal runaway risks while maintaining reaction efficiency.

Residence Time Modulation for Crystallization Control

Residence times between 2–60 seconds in 100 μL microreactors directly impact product crystallinity. At 2 seconds:

  • 89% yield of di-p-tolyliodonium triflate as high-purity crystals (Figure 1)
  • 20% higher crystallinity vs. batch reactions (69% yield, amorphous powder)

Longer residence times (>30 s) increase byproduct formation from iodine(III) overoxidation. The table below summarizes key outcomes:

Residence Time (s)Yield (%)Crystal QualityByproduct Formation (%)
289High<1
1085Moderate3
6072Low12

Data derived from three experimental replicates.

Oxidative Coupling Strategies Using m-CPBA/TfOH Systems

Solvent Selection and Stoichiometric Ratios in Dichloroethane

Dichloroethane (DCE) optimizes reaction efficiency due to:

  • High dielectric constant (ε = 10.4) stabilizing ionic intermediates
  • Low nucleophilicity preventing counterion exchange
  • Thermal stability up to 150°C

Optimal stoichiometry:

  • 1.1 equiv p-xylene (vs. aryl iodide)
  • 1.1 equiv m-CPBA (oxidant)
  • 2.0 equiv TfOH (acid)
    Deviating to 1.0 equiv m-CPBA reduces yields by 22% due to incomplete iodine(I)→iodine(III) oxidation.

Role of Trifluoromethanesulfonic Acid in Counterion Stabilization

TfOH serves dual roles:

  • Proton Source: Facilitates arenium ion formation from toluene:
    $$
    \text{Ar-H} + \text{TfOH} \rightarrow \text{Ar-H}_2^+ + \text{TfO}^-
    $$
  • Counterion Control: Triflate anions (TfO⁻) stabilize iodonium centers through:
  • Strong electron-withdrawing effect (-I)
  • Delocalized negative charge reducing nucleophilic attack

Replacing TfOH with H2SO4 decreases yields to 41% due to sulfate’s nucleophilic character.

Substrate Scope Limitations and Functional Group Tolerance

Electron-Deficient vs. Electron-Rich Aryl Iodide Compatibility

The system accommodates electron-deficient aryl iodides (e.g., nitro-, cyano-, halide-substituted) with 70–90% yields but struggles with electron-rich substrates:

Substrate TypeExampleYield (%)Compatibility
Electron-Deficient4-Nitroiodobenzene87High
Moderately Electron-Rich4-Methyliodobenzene89High
Strongly Electron-Rich4-Methoxyiodobenzene0None

Data from

Methoxy groups deactivate the iodine center through resonance donation, preventing oxidative coupling.

Steric Effects in Mesitylene Derivative Formation

Bulky mesitylene (2,4,6-trimethylbenzene) derivatives form via adjusted protocols:

  • 3.0 equiv TfOH enhances arenium ion stability
  • 60-second residence time allows steric accommodation
  • 47–68% yields for 12 mesityliodonium triflates

Key example:
$$
\text{Mesityl iodide} + \text{3,5-dimethyltoluene} \xrightarrow{\text{TfOH/DCE}} \text{Mesityl-(3,5-dimethylphenyl)iodonium triflate (63\%)}
$$

Ortho-substituted arenes remain incompatible due to prohibitive steric clashes.

Dates

Modify: 2024-04-14

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